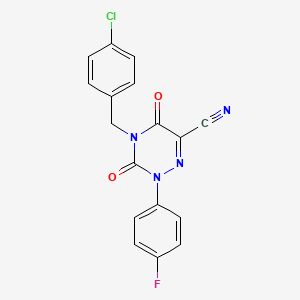

4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

描述

The compound 4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a triazine derivative with a complex substitution pattern. Its structure features a triazine core (a six-membered ring containing three nitrogen atoms) substituted at the 2-, 4-, and 6-positions. Key substituents include:

- 4-Fluorophenyl group: A phenyl ring with a fluorine atom at the para position, enhancing electronic effects and metabolic stability.

- Carbonitrile group: A nitrile (-CN) substituent, which may influence hydrogen bonding and molecular polarity.

The molecular formula is inferred as C₁₇H₁₀ClFN₄O₂, with a molecular weight of 368.74 g/mol.

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN4O2/c18-12-3-1-11(2-4-12)10-22-16(24)15(9-20)21-23(17(22)25)14-7-5-13(19)6-8-14/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFFZECITUAWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound 4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS No. 672951-28-9) is a member of the triazine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H10ClFN4O2

- Molar Mass : 356.74 g/mol

- Density : 1.42 g/cm³ (predicted)

- Boiling Point : 492.7 °C (predicted)

- pKa : -2.22 (predicted)

Biological Activity Overview

The biological activity of triazine derivatives has been widely studied due to their potential as pharmaceuticals. The specific compound in focus has shown promising results in various biological assays.

Antibacterial Activity

Recent studies have indicated that compounds with similar triazine structures exhibit significant antibacterial properties. For instance:

- A related study demonstrated that triazine derivatives could inhibit the growth of Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL for some derivatives .

- The presence of electron-withdrawing groups in the phenyl ring generally enhances antibacterial activity .

Antitumor Activity

Research has shown that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines:

- In vitro studies have reported that certain triazine compounds significantly inhibit cell proliferation in cancer cells through mechanisms involving tubulin polymerization disruption .

- The structure–activity relationship (SAR) indicates that modifications to the triazine core can enhance antitumor efficacy .

Case Studies and Research Findings

The mechanism by which triazine derivatives exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Cellular Processes : By interfering with tubulin polymerization, these compounds can halt cancer cell division.

- Interaction with DNA : Certain triazines may intercalate into DNA or influence its topology, leading to apoptosis in malignant cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and two structurally related analogs:

Key Observations

Triazine vs. Triazole Core

- The target compound and the analog from share a triazine core , which is larger and more electron-deficient than the triazole core in ’s compound. Triazines are generally more rigid and may exhibit stronger π-π stacking interactions, whereas triazoles are smaller and often used as bioisosteres for amide bonds .

Substituent Effects

- Halogenated Groups: The target compound uniquely combines chlorine (electron-withdrawing) and fluorine (electron-withdrawing but metabolically stabilizing) substituents.

- Benzyl vs. Phenyl : The 4-chlorobenzyl group in the target compound introduces a flexible methylene (-CH₂-) linker, which may enhance binding to hydrophobic pockets in biological targets compared to the direct 4-chlorophenyl attachment in ’s compound .

Molecular Weight and Lipophilicity

- The target compound’s higher molecular weight (368.74 g/mol vs. 248.63–204.62 g/mol) and increased substituent bulk suggest reduced solubility in aqueous environments. This could impact bioavailability, necessitating formulation adjustments for therapeutic applications.

Research Implications and Limitations

Pharmacological Potential

- The combination of chlorine, fluorine, and carbonitrile groups in the target compound may synergistically enhance receptor binding affinity and metabolic stability compared to simpler analogs.

Analytical Considerations

Data Gaps

- The evidence lacks comparative data on synthesis routes , biological activity , or physicochemical properties (e.g., solubility, melting points). Further experimental studies are required to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。